molecular formula C12H8NNaO2 B3031231 Sodium 4-(pyridin-4-yl)benzoate CAS No. 207798-97-8

Sodium 4-(pyridin-4-yl)benzoate

Cat. No. B3031231
M. Wt: 221.19 g/mol
InChI Key: LBMMVHIFOUTVBU-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods, including the use of sodium persulfate to mediate the self-condensation of N-aryl acetoacetamides, leading to the formation of polysubstituted 4-pyridones . Another study reports a one-pot synthesis of a complex heterocyclic compound involving pyridinyl groups, which was characterized using different spectroscopic methods . Additionally, sodium benzoate has been used as a catalyst in the synthesis of various heterocyclic compounds, indicating its versatility and efficiency in promoting such reactions .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through X-ray diffraction analysis, which provides unequivocal evidence of the synthesized structures . In another study, the molecular geometry of a synthesized compound was optimized using density functional theory (DFT) and compared with experimental data, showing excellent agreement . These analyses are crucial for understanding the molecular structure and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involving related compounds include the formation of coordination polymers with different metal ions, which exhibit photocatalytic and electrocatalytic performances . The reactivity of sodium benzoate in promoting multicomponent reactions to synthesize heterocyclic compounds has also been highlighted . Furthermore, the spectrophotometric and voltammetric determination of a sodium benzoate derivative has been developed, indicating its stability and reactivity in aqueous media .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For instance, coordination polymers based on benzoate structures have been investigated for their crystal structures, band gaps, and catalytic performances . Theoretical calculations have been used to explore the molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties of certain compounds . Additionally, the mesomorphic behavior of pyridine-based derivatives and their hydrogen-bonded complexes has been characterized, indicating the potential for liquid crystalline properties .

Scientific Research Applications

Preservative Efficacy and Safety

Sodium benzoate, a closely related compound, is extensively utilized as a preservative in the food and beverage industry. However, its safety has been a topic of debate. Studies have shown that while sodium benzoate is effective in extending the shelf life of products, there are concerns regarding its potential health effects. For instance, it can react with ascorbic acid to produce benzene, a known carcinogen. Additionally, there's evidence suggesting sodium benzoate could influence neurotransmission and cognitive functioning due to its action as a competitive inhibitor of D-amino acid oxidase. Despite these concerns, clinical applications of sodium benzoate for treating conditions like urea cycle disorders, multiple sclerosis, schizophrenia, early-stage Alzheimer's disease, and Parkinson's disease have been identified as beneficial. However, caution is advised, especially in individuals with genetic or chronic medical conditions that may increase susceptibility to adverse effects (Piper & Piper, 2017).

Energy Storage Applications

In the realm of energy storage, sodium-based compounds, including sodium benzoate derivatives, are under investigation for their use in sodium-ion batteries. These batteries are considered a cost-effective alternative to lithium-ion systems, with applications ranging from large-scale electric energy storage to portable electronics. The research focuses on developing high-performance electrolytes, electrode materials, and solid-state batteries to harness the abundant and low-cost sodium resources. Challenges such as dendrite growth, electrolyte stability, and the development of efficient sodium storage mechanisms are currently being addressed. The goal is to achieve batteries with high energy density, long cycle life, and safety at room temperature (Pan, Hu, & Chen, 2013).

Medical Applications Beyond Preservative Use

Beyond its preservative function, sodium benzoate has shown promise in medical applications, particularly in the treatment of metabolic and neurodegenerative diseases. Its utility in managing urea cycle disorders highlights the compound's potential to detoxify ammonia, providing a significant benefit for patients with this condition. Moreover, ongoing research is exploring the effectiveness of sodium benzoate and its derivatives in treating neurological conditions, suggesting a broader therapeutic role for these compounds (Batshaw, MacArthur, & Tuchman, 2001).

properties

IUPAC Name

sodium;4-pyridin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2.Na/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-8H,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMMVHIFOUTVBU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8NNaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60635473
Record name Sodium 4-(pyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-(pyridin-4-yl)benzoate

CAS RN

207798-97-8
Record name Sodium 4-(pyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60635473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-chloropyridine hydrochloride (3.00 g, 20.0 mmol), 4-carboxybenzeneboronic acid (4.97 g, 30.0 mmol), 1 M aqueous sodium carbonate solution (50 mL), 1,4-bis(diphenylphosphino)butane palladium(II) dichloride (300 mg, 0.70 nmol), and ethanol (10 mL) in toluene (40 mL) was heated at reflux for 16 h. The mixture was diluted with methanol and filtered through diatomaceous earth. The filtrate was concentrated in vacuo and the pH was adjusted to 14 by the addition of 1 N aqueous sodium hydroxide. After heating the filtrate to boiling, the insoluble material was removed by filtration, and the resulting filtrate was allowed to cool to room temperature. The resulting precipitate was collected by filtration to yield 1.83 g (41%) of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
41%

Synthesis routes and methods II

Procedure details

A solution of sodium carbonate (830 g, 7834.20 mmol) in water (6800 mL) was added dropwise over 30 minutes to a stirred suspension of 4-boronobenzoic acid (520 g, 3133.68 mmol), 4-bromopyridine hydrochloride (622 g, 3196.35 mmol) and palladium(II) acetate (1.407 g, 6.27 mmol) in ethanol (2600 mL) and water (3600 mL) at 20° C. The reaction was stirred for 10 minutes then 3,3′,3″-phosphinidynetris(benzenesulfonic acid) trisodium salt (30% w/w solution in water) (36.8 g, 18.80 mmol) was added and the mixture was heated to 85° C. for 4 hours. The reaction mixture was cooled to 55° C. and stirred for 2 hours, then the resulting suspension was stirred at 20° C. for 16 hours. The solid was collected by filtration, washed with acetone (3×1250 mL), and dried in a vacuum oven at 60° C. to afford sodium 4-(pyridin-4-yl)benzoate (690 g, 99%) as a solid.
Quantity
830 g
Type
reactant
Reaction Step One
Quantity
520 g
Type
reactant
Reaction Step One
Quantity
622 g
Type
reactant
Reaction Step One
Name
Quantity
6800 mL
Type
solvent
Reaction Step One
Quantity
2600 mL
Type
solvent
Reaction Step One
Name
Quantity
3600 mL
Type
solvent
Reaction Step One
Quantity
1.407 g
Type
catalyst
Reaction Step One
Quantity
36.8 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of 4-carboxybenzeneboronic acid (0.660 g, 3.98 mmol) and 4-bromopyridine hydrochloride (0.770 g, 3.98 mmol) in dry acetonitrile (20 mL) was added 0.4 M aqueous sodium carbonate (20 mL) and the mixture was purged with nitrogen for 10 minutes. Tetrakis(triphenylphosphine)palladium(0) (0.240 g) was then added and the reaction mixture heated to 90° C. for 22 hours. The precipitated sodium salt was filtered, washed with acetonitrile and then dried in vacuo at 50° C. overnight to give the title compound (0.162 g, 18%) as a grey solid.
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
18%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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